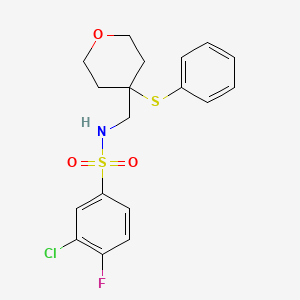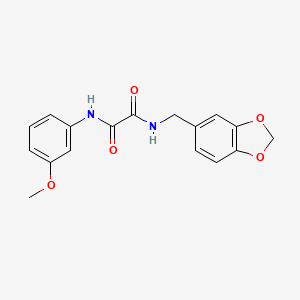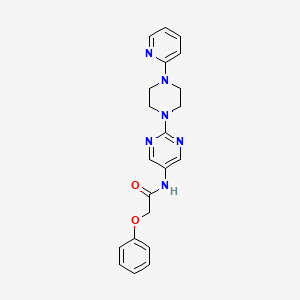
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal, also known as trans-2-phenylcyclopropylglycine (t-PCG), is a cyclopropyl-containing amino acid that acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). The compound has been the focus of extensive research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
1. Chemical Analysis and Environmental Impact
The study by Ratelle, Côté, and Bouchard (2015) focused on the toxicokinetics of permethrin biomarkers in orally exposed volunteers, highlighting the methodology for chemical analysis and environmental monitoring of exposure to certain chemicals. Although not directly related to "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal," this research demonstrates the significance of understanding the metabolic pathways and excretion profiles of chemicals to assess human exposure and potential environmental impacts (Ratelle, Côté, & Bouchard, 2015).
2. Exposure Assessment and Public Health
Frederiksen et al. (2013) provided an analysis of bisphenol A and other phenols in Danish children and adolescents, which is crucial for understanding the exposure levels of industrial chemicals and their potential effects on health. This type of study is relevant for chemicals like "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal," as it underscores the importance of monitoring and assessing chemical exposure in vulnerable populations for public health purposes (Frederiksen et al., 2013).
3. Endocrine Disruption Studies
Research by Dalvie et al. (2004) explored the hormonal effects of long-term DDT exposure on malaria vector-control workers, providing insights into the endocrine-disrupting properties of certain chemicals. Although "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal" is not specifically mentioned, studies like this are pertinent for understanding how chemicals can interfere with endocrine systems, which could be a consideration for similar compounds (Dalvie et al., 2004).
4. Environmental Contaminants and Human Biomonitoring
The work by Tue et al. (2013) on the contamination of indoor dust and air by certain chemicals at e-waste recycling sites demonstrates the importance of studying environmental contaminants and their pathways into human populations. This research provides a framework for understanding the environmental presence and human exposure routes of industrial chemicals, which can be applied to the study of compounds like "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal" (Tue et al., 2013).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For the related compound “(2-Phenylcyclopropyl)methanol”, it has been classified with the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P261, P305, P351, and P338 .
Propriétés
IUPAC Name |
2-[(1S,2R)-2-phenylcyclopropyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQVIHAEPCRQEB-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)


![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)

![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)
![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)
![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)
![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)
![Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2679968.png)